molecular formula C20H14F6N4O3 B11572252 7-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

7-(furan-2-yl)-4-hydroxy-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one

Cat. No.: B11572252
M. Wt: 472.3 g/mol
InChI Key: IRFJLFXPRICEGZ-UHFFFAOYSA-N
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Description

7-(FURAN-2-YL)-1-(2-PHENYLETHYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound that features a unique combination of furan, phenylethyl, and pyrimido[4,5-d][1,3]diazine structures

Preparation Methods

The synthesis of 7-(FURAN-2-YL)-1-(2-PHENYLETHYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the furan and phenylethyl intermediates, followed by their incorporation into the pyrimido[4,5-d][1,3]diazine core. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrimido[4,5-d][1,3]diazine core, potentially altering its electronic properties.

    Substitution: The phenylethyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

7-(FURAN-2-YL)-1-(2-PHENYLETHYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-viral agent, given its ability to interact with specific molecular targets.

    Industry: It can be used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar compounds include other furan derivatives and pyrimido[4,5-d][1,3]diazine analogs. Compared to these compounds, 7-(FURAN-2-YL)-1-(2-PHENYLETHYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is unique due to the presence of the trifluoromethyl groups, which can significantly alter its chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H14F6N4O3

Molecular Weight

472.3 g/mol

IUPAC Name

7-(furan-2-yl)-1-(2-phenylethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H14F6N4O3/c21-19(22,23)18(20(24,25)26)13-15(27-14(29-18)12-7-4-10-33-12)30(17(32)28-16(13)31)9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,27,29)(H,28,31,32)

InChI Key

IRFJLFXPRICEGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=CO4)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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